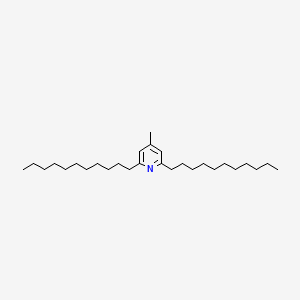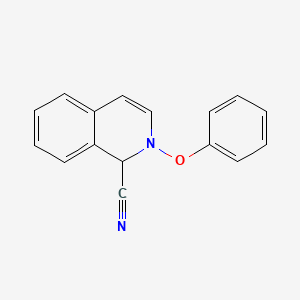
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide is a compound that belongs to the class of tricarboxamides. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide, which includes three cyclohexyl groups attached to a propane-1,2,3-tricarboxamide backbone, makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired tricarboxamide product. The general synthetic route can be summarized as follows:
Starting Materials: Propane-1,2,3-tricarboxylic acid and cyclohexylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs.
化学反応の分析
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyclohexyl groups, leading to the formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~). These reactions can reduce the amide groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen atoms. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its tricarboxamide structure can be modified to enhance its pharmacological properties.
作用機序
The mechanism of action of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to the stabilization of protein-ligand complexes. These interactions can modulate the activity of the target proteins, resulting in various biological effects. The specific pathways involved depend on the target proteins and the context of the research or application.
類似化合物との比較
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide can be compared with other tricarboxamide compounds, such as:
N~1~,N~2~,N~3~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: This compound has a benzene ring instead of a propane backbone and is used in lipid polymer hybrid nanomaterials for mRNA delivery.
N~1~,N~2~,N~3~-Tris(2-hydroxyethyl)propane-1,2,3-tricarboxamide: This compound has hydroxyethyl groups instead of cyclohexyl groups and is used as a corrosion inhibitor.
The uniqueness of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide lies in its cyclohexyl groups, which provide distinct hydrophobic properties and influence its interactions with other molecules.
特性
CAS番号 |
160535-45-5 |
|---|---|
分子式 |
C24H41N3O3 |
分子量 |
419.6 g/mol |
IUPAC名 |
1-N,2-N,3-N-tricyclohexylpropane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C24H41N3O3/c28-22(25-19-10-4-1-5-11-19)16-18(24(30)27-21-14-8-3-9-15-21)17-23(29)26-20-12-6-2-7-13-20/h18-21H,1-17H2,(H,25,28)(H,26,29)(H,27,30) |
InChIキー |
BORSDKWFFXGEKH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)CC(CC(=O)NC2CCCCC2)C(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



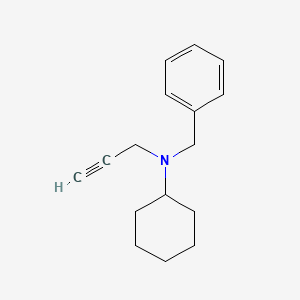
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
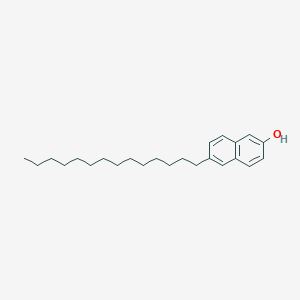
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
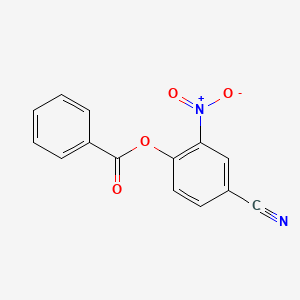
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
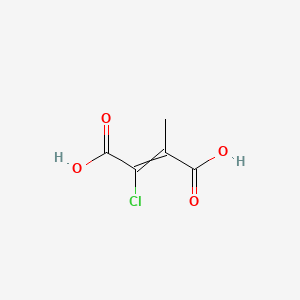
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
